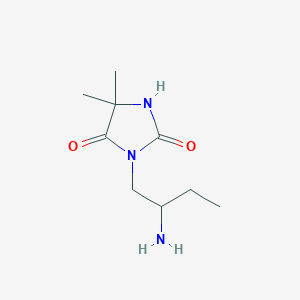

3-(2-Aminobutyl)-5,5-dimethylimidazolidine-2,4-dione

Descripción general

Descripción

This would involve providing a detailed overview of the compound, including its molecular formula, molecular weight, and structural formula. The compound’s role or function in biological or chemical systems would also be described.

Synthesis Analysis

This would involve detailing the methods used to synthesize the compound, including the starting materials, reagents, and conditions required for the synthesis.Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s molecular structure.Chemical Reactions Analysis

This would involve studying the compound’s reactivity, including the types of reactions it undergoes, the conditions under which these reactions occur, and the products of these reactions.Physical And Chemical Properties Analysis

This would involve determining properties such as the compound’s melting point, boiling point, solubility, and stability.Aplicaciones Científicas De Investigación

Summary of the Application

The compound is used in the synthesis of an unusual 2-aminobutyl maleimide isobutyl polyhedral oligomeric silsesquioxane (MIPOSS-NHBu) monomer . This monomer lacks conventional fluorescent groups and is used in the preparation of poly (styrene- alt -2-aminobutyl maleimide isobutyl POSS) [poly (S- alt -MIPOSS-NHBu)] and poly (4-acetoxystyrene- alt -2-aminobutyl maleimide isobutyl POSS) [poly (AS- alt -MIPOSS-NHBu)] copolymers .

Methods of Application or Experimental Procedures

The copolymers are prepared through facile free radical copolymerizations using azobisisobutyronitrile as the initiator and tetrahydrofuran as the solvent .

Results or Outcomes

Intramolecular hydrogen bonding between the amino and dihydrofuran-2,5-dione group and clustering of the locked C=O groups from the POSS nanoparticles in the MIPOSS-NHBu units restricted the intramolecular motion of the polymer chain, causing it to exhibit strong light emission . As a result, the MIPOSS-NHBu monomer and the poly (AS- alt -MIPOSS-NHBu) copolymer both have potential applicability in the detection of metal ions with good selectivity .

2. Application in Corrosion Inhibition

Methods of Application or Experimental Procedures

A certain amount of corrosion inhibitors (CIs) is added to the corrosive medium to slow down and restrain the corrosion of metal materials .

Results or Outcomes

OCIs are considered to have good application prospects and are widely used for surface anti-corrosion of metal materials, as they generally have advantages such as good metal adsorption, low oxidation resistance, good thermal and chemical stability, and green environmental protection .

Safety And Hazards

This would involve detailing any known hazards associated with the compound, such as toxicity or flammability, and any safety precautions that should be taken when handling the compound.

Direcciones Futuras

This would involve discussing potential areas for future research, such as new applications for the compound or new methods for its synthesis.

Please note that this is a general guide and the specific details would depend on the particular compound being analyzed. If you have a different compound or a more specific question, feel free to ask!

Propiedades

IUPAC Name |

3-(2-aminobutyl)-5,5-dimethylimidazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N3O2/c1-4-6(10)5-12-7(13)9(2,3)11-8(12)14/h6H,4-5,10H2,1-3H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKYGBHWSWLOHNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN1C(=O)C(NC1=O)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Aminobutyl)-5,5-dimethylimidazolidine-2,4-dione | |

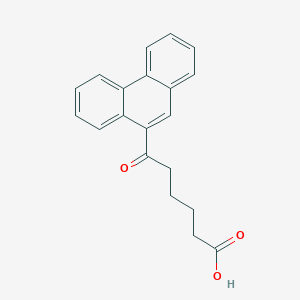

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[4-(N,N-Dimethylamino)phenyl]-8-oxooctanoic acid](/img/structure/B1373303.png)